Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Overview
Description
Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate is an organic compound that belongs to the class of pyridinones. This compound is characterized by a pyridinone ring attached to a benzoate ester. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2-pyridone with methyl 4-bromobenzoate under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted benzoates .
Scientific Research Applications
Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate involves its interaction with specific molecular targets. The pyridinone ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar structure with pyridinones and exhibit comparable biological activities.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound has a quinoline ring instead of a pyridinone ring but shows similar chemical reactivity.
Uniqueness
Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridinone and benzoate moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(2-oxo-1H-pyridin-3-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-6-4-9(5-7-10)11-3-2-8-14-12(11)15/h2-8H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNYYYWBYOBOSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682925 | |
Record name | Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936636-00-9 | |
Record name | Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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